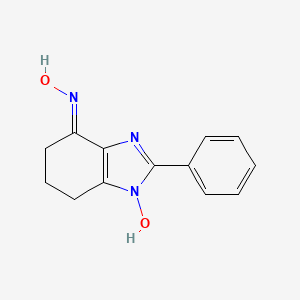
3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one is a novel small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
作用機序
The mechanism of action of 3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one is not fully understood, but studies have suggested that it exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, including topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression, respectively.
Biochemical and Physiological Effects:
Studies have shown that 3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one exhibits potent anticancer activity by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for drug discovery. Furthermore, this compound has been used as a fluorescent probe for detecting DNA damage, which has implications in molecular biology research.
実験室実験の利点と制限
One advantage of using 3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one in lab experiments is its potent anticancer activity, which makes it a potential candidate for cancer research. Additionally, this compound has been shown to inhibit the activity of certain enzymes, making it a potential candidate for drug discovery. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one. One direction is to further investigate its mechanism of action, particularly with regards to its ability to induce apoptosis in cancer cells. Additionally, more studies are needed to explore the potential applications of this compound in drug discovery and molecular biology research. Furthermore, future research could focus on improving the solubility of this compound in water, which would make it easier to work with in lab experiments.
合成法
There are several methods for synthesizing 3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one, including the use of microwave-assisted synthesis, solvent-free synthesis, and conventional heating methods. One of the most commonly used methods involves the reaction of 2-aminobenzimidazole with 4-hydroxycoumarin in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out in a solvent such as ethanol or acetic acid, and the product is isolated using various purification techniques such as column chromatography or recrystallization.
科学的研究の応用
3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one has potential applications in various scientific research areas, including cancer research, drug discovery, and molecular biology. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one has been shown to inhibit the activity of certain enzymes, making it a potential candidate for drug discovery. Furthermore, this compound has been used as a fluorescent probe for detecting DNA damage, which has implications in molecular biology research.
特性
IUPAC Name |
3-(1H-benzimidazol-2-yl)-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c19-9-5-6-10-14(7-9)21-8-11(15(10)20)16-17-12-3-1-2-4-13(12)18-16/h1-8,19H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPVMMLPPOVCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=COC4=C(C3=O)C=CC(=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-yl)-7-hydroxy-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5910775.png)





![N-[1-(4-chlorophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5910811.png)




![8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910864.png)
![4-{[benzyl(methyl)amino]methyl}-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5910873.png)
